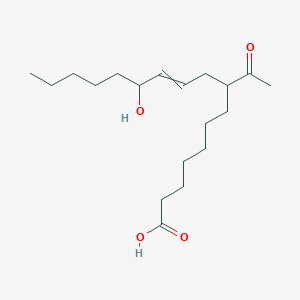
8-Acetyl-12-hydroxyheptadec-10-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-12-hydroxyheptadec-10-enoic acid is a chemical compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond within a heptadecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves multiple steps, typically starting with the preparation of the heptadecenoic acid backbone. Common synthetic routes include:
Esterification: The initial step often involves the esterification of a precursor fatty acid.
Hydroxylation: Introduction of the hydroxyl group at the 12th position.
Acetylation: The final step involves acetylation at the 8th position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow reactors and catalytic processes are employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-12-hydroxyheptadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 8-keto-12-hydroxyheptadec-10-enoic acid.
Reduction: Formation of 8-acetyl-12-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Acetyl-12-hydroxyheptadec-10-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and acetyl groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
8-Acetyl-12-hydroxyheptadec-10-ynoic acid: Similar structure but with a triple bond instead of a double bond.
12-Hydroxyoctadec-9-enoic acid: Lacks the acetyl group and has a longer carbon chain.
8-Acetyl-12-hydroxyheptadecanoic acid: Saturated version of the compound.
Uniqueness: 8-Acetyl-12-hydroxyheptadec-10-enoic acid is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54314-72-6 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-acetyl-12-hydroxyheptadec-10-enoic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h10,14,17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23) |
InChI Key |
DTMHMUBDLJAQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















